REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])[S:6][CH:7]=1.[N+:18]([CH:21]([CH3:23])[CH3:22])([O-:20])=[O:19].C[O-].[Na+].[C:27](O)(=[O:29])C>CO>[CH3:27][O:29][C:15]1[CH:14]=[CH:13][C:12]([C:10](=[O:11])[CH2:9][CH:8]([C:5]2[S:6][CH:7]=[CH:3][CH:4]=2)[C:21]([CH3:23])([N+:18]([O-:20])=[O:19])[CH3:22])=[CH:17][CH:16]=1 |f:2.3|
|
Name
|
4-methoxy-3-(2-thienyl)-acrylophenone
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(SC1)C=CC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methylate
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is still refluxed during 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
are added to the reaction mixture, which
|
Type
|
CUSTOM
|
Details
|
is then evaporated to dryness
|
Type
|
WASH
|
Details
|
This solution is twice washed with 500 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue crystallises from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC(C(C)([N+](=O)[O-])C)C=1SC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |